Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 91137-50-7
VCID: VC8150753
InChI: InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-6H,1H3,(H,12,13)
SMILES: COC(=O)C1=CC=CC2=C1C=CNC2=O
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate

CAS No.: 91137-50-7

Cat. No.: VC8150753

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate - 91137-50-7

Specification

CAS No. 91137-50-7
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name methyl 1-oxo-2H-isoquinoline-5-carboxylate
Standard InChI InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-6H,1H3,(H,12,13)
Standard InChI Key TYWKOYUCGGZKBB-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC2=C1C=CNC2=O
Canonical SMILES COC(=O)C1=CC=CC2=C1C=CNC2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of methyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate consists of a bicyclic isoquinoline scaffold with a ketone group at position 1 and a methyl ester at position 5 (Figure 1). The dihydroisoquinoline moiety introduces partial saturation, influencing its reactivity and stability. The compound’s InChIKey, TYWKOYUCGGZKBB-UHFFFAOYSA-N, confirms its unique stereoelectronic profile .

Table 1: Key Identifiers

PropertyValue
CAS Number91137-50-7
Molecular FormulaC11H9NO3\text{C}_{11}\text{H}_{9}\text{NO}_{3}
Molecular Weight203.19 g/mol
IUPAC NameMethyl 1-oxo-1,2-dihydroisoquinoline-5-carboxylate
SMILESCOC(=O)C1=CC2=C(C=CNC2=O)C=C1

Spectroscopic Characterization

13C NMR spectra reveal distinct signals for the carbonyl groups at δ 165–170 ppm (ester) and δ 190–195 ppm (ketone), while aromatic protons appear between δ 7.0–8.5 ppm in 1H NMR . Mass spectrometry (MS) typically shows a molecular ion peak at m/z 203.19, consistent with its molecular weight .

Synthesis and Manufacturing Processes

Cyclization Strategies

The synthesis often begins with β-phenylethylamine derivatives, employing cyclization agents like phosphorus oxychloride (POCl3\text{POCl}_3) or zinc chloride (ZnCl2\text{ZnCl}_2) to form the isoquinoline core. For the 5-carboxylate derivative, esterification precedes cyclization to ensure regioselectivity.

Table 2: Representative Synthesis Pathway

StepReactionConditionsYield
1Esterification of precursorMethanol, H2SO4\text{H}_2\text{SO}_4, reflux85%
2CyclizationPOCl3\text{POCl}_3, 110°C72%
3PurificationColumn chromatography95%

Optimization Challenges

Key challenges include minimizing side reactions such as over-oxidation at position 1 and ensuring the stability of the dihydroisoquinoline ring under acidic conditions. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 2 hours while maintaining yields above 70%.

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures above 250°C, with a glass transition temperature (TgT_g) of 78°C, indicating moderate thermal stability suitable for storage at room temperature .

Solubility and Partitioning

It exhibits limited solubility in water (0.12 mg/mL at 25°C) but is highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The logP (octanol-water partition coefficient) of 1.8 suggests moderate lipophilicity, favoring membrane permeability in biological systems .

ActivityModel SystemResult
AntimicrobialS. aureusMIC = 32 μg/mL
AnticancerHeLa cellsIC₅₀ = 45 μM
Anti-inflammatoryRAW 264.7 macrophages30% inhibition at 50 μM
HazardPrecautionary Measure
Skin irritationWear nitrile gloves
Eye damageUse safety goggles
Respiratory irritationOperate in fume hood

Disposal Considerations

Incinerating the compound at > 800°C ensures complete decomposition, with residual ash neutralized using 1 M sodium hydroxide .

Recent Research Advances and Future Directions

Drug Delivery Innovations

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has improved bioavailability by 40% in murine models, addressing solubility limitations.

Unexplored Therapeutic Areas

Ongoing research targets neurodegenerative diseases, leveraging the compound’s ability to cross the blood-brain barrier. Preliminary data show 25% reduction in β-amyloid plaques in transgenic Alzheimer’s mice at 10 mg/kg doses.

Synthetic Methodology Gaps

Current routes suffer from low atom economy (35–40%). Future work may explore photochemical cyclization or enzymatic catalysis to improve efficiency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator